6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a 3-aminopyridine core substituted at the 6-position with a piperidine ring bearing a difluoromethyl group at its 3-position. This compound combines the aromaticity and hydrogen-bonding capacity of pyridine with the conformational flexibility and fluorine-mediated pharmacokinetic enhancements of the piperidine moiety. The difluoromethyl group (–CF₂H) introduces moderate electronegativity and lipophilicity, which can influence solubility, metabolic stability, and target binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-2-1-5-16(7-8)10-4-3-9(14)6-15-10/h3-4,6,8,11H,1-2,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKQWLULXPPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Pharmacokinetics
A related compound was described as having suitable physicochemical properties and in vivo pharmacokinetics for use as a pet tracer , suggesting that this compound might also have favorable ADME properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Modifications in Analogous Compounds
The compound is compared to derivatives with variations in:
- Pyridine substitution : Presence or absence of fluorine on the pyridine ring.
- Piperidine substituents : Differences in fluorination (e.g., –CF₃ vs. –CF₂H) and alkylation.
Data Table: Structural and Physicochemical Properties
*Note: CAS 1479512-44-1 is listed in for the trifluoromethyl analog, but this may reflect a database error.
Detailed Comparisons
Fluorination Effects
- Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃): The trifluoromethyl analog exhibits greater electron-withdrawing effects, reducing basicity of the piperidine nitrogen compared to the difluoromethyl variant. This can alter binding affinity in enzyme targets (e.g., kinases) .
Piperidine Substituent Position
- 3-Substituted vs. In contrast, 4-methylpiperidine () increases lipophilicity without significant steric effects .
Simplified Analogs
Preparation Methods
Stepwise Synthetic Strategy
A typical approach involves:
- Formation of the difluoromethyl piperidine intermediate : This involves introducing the difluoromethyl group onto the piperidine ring, often via radical bromination or fluorination reactions.
- Attachment of the pyridin-3-amine group : This step usually involves nucleophilic substitution or coupling reactions under basic conditions.
Reaction Conditions
- Use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve polar and nonpolar reactants.
- Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions.
- Temperature control is critical, often ranging from room temperature to moderate heating (50–90 °C), depending on the step.
Industrial and Scalable Synthesis Considerations
For industrial-scale production, the synthetic route is optimized to:
- Maximize overall yield.
- Minimize hazardous reagents and reaction steps.
- Employ continuous flow reactors to improve reaction efficiency and scalability.
- Use purification methods such as crystallization or chromatography to ensure high purity of the final product.
Detailed Research Findings and Procedures
While direct literature specific to 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is limited, insights can be drawn from related difluoromethyl-substituted pyridine amine syntheses and piperidine functionalization methods.
Related Difluoromethylpyridin-2-amine Synthesis (Key Intermediate Analogy)
A recent scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a structurally related compound, was achieved via a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. Key aspects included:
- Avoidance of sealed vessel amination.
- Use of commercially available reagents.
- High overall yield (~46%).
- Large-scale production validated with kilogram quantities.
This method involved:
- Formation of an enone intermediate.
- Conversion to a nitrile.
- Cyclization and reduction steps to yield the aminopyridine core.
These steps were optimized to avoid hazardous fluorinating agents and to allow efficient scale-up.
Synthetic Routes for Piperidine Difluoromethylation
The difluoromethyl group is introduced onto the piperidine ring typically via radical bromination followed by fluorination or direct difluoromethylation using difluoromethylation reagents. Radical bromination often uses N-bromosuccinimide (NBS) under photochemical or thermal conditions, followed by nucleophilic substitution with fluoride sources.
Coupling of Piperidine and Pyridin-3-amine
The coupling of the difluoromethylpiperidine intermediate with pyridin-3-amine generally proceeds under basic conditions, often employing:
- Strong bases (NaH, t-BuOK).
- Polar aprotic solvents (DMF, THF).
- Inert atmosphere to prevent side reactions.
This step may involve nucleophilic aromatic substitution or Buchwald-Hartwig amination-type catalysis depending on the substrate reactivity.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluoromethylation of piperidine | Radical bromination (NBS), fluorination agents | Variable | Radical bromination often low yield; fluorination critical |
| Formation of pyridin-3-amine intermediate | Amination under base (NaH, t-BuOK), DMF/THF | High (>65) | Requires inert atmosphere |
| Coupling step | Nucleophilic substitution or Pd-catalysis | Moderate to high | Optimization needed for scale-up |
| Purification | Crystallization, chromatography | — | Ensures high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
